molecular formula C14H26N2O2 B7933534 (4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B7933534
M. Wt: 254.37 g/mol
InChI Key: NZOKZUFZAZBSAE-UHFFFAOYSA-N
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Description

(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a cyclopropylamino group attached to a cyclohexyl ring, which is further connected to a carbamic acid esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with a suitable cyclohexyl derivative under controlled conditions.

    Attachment to the Cyclohexyl Ring: The cyclopropylamino group is then attached to the cyclohexyl ring through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamic acid ester, converting it into corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines or alcohols derived from the reduction of the ester group.

    Substitution: Cyclohexyl derivatives with various functional groups attached.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as increasing flexibility or thermal stability.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing improved adhesion and durability.

    Agriculture: It may serve as an intermediate in the synthesis of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of (4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. The carbamic acid ester can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

  • (4-Cyclopropylamino-cyclohexyl)-carbamic acid methyl ester
  • (4-Cyclopropylamino-cyclohexyl)-carbamic acid ethyl ester
  • (4-Cyclopropylamino-cyclohexyl)-carbamic acid isopropyl ester

Comparison:

  • Uniqueness: The tert-butyl ester group in (4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from its methyl, ethyl, and isopropyl counterparts, which have smaller ester groups.
  • Reactivity: The larger tert-butyl group can also affect the compound’s solubility and stability, making it more suitable for certain applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl N-[4-(cyclopropylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)15-10-4-5-10/h10-12,15H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOKZUFZAZBSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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